

An In-depth Technical Guide to the Spectroscopic Data of Dichlorophenylborane

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Compound of Interest

Compound Name: Dichlorophenylborane

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This technical guide provides a comprehensive overview of the spectroscopic data for **dichlorophenylborane** ($C_6H_5BCl_2$), a versatile reagent in organic synthesis. The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The spectroscopic data for **dichlorophenylborane** provides key insights into its molecular structure and purity. The following tables summarize the available quantitative data from 1H NMR, ^{13}C NMR, ^{11}B NMR, IR, and MS analyses.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data Not Available	-	-	-

Note: Specific experimental 1H NMR data for **dichlorophenylborane** was not found in the searched resources.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Reference
Solvent: Unknown	--INVALID-LINK--	

Note: While a reference to the ^{13}C NMR data exists, the specific chemical shift values are not detailed in the readily available public databases. Access to the cited literature is recommended for complete data.

Table 3: ^{11}B NMR Spectroscopic Data

Chemical Shift (δ) ppm	Reference
Data available in spectral databases	--INVALID-LINK--

Note: A representative ^{11}B NMR spectrum is available in public databases, showing a single broad resonance characteristic of a tricoordinate boron species.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Weak-Medium	Aromatic C-H stretch
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~1350-1250	Strong	B-C stretch
~1000-900	Strong	B-Cl stretch (asymmetric)
~750-700	Strong	Aromatic C-H out-of-plane bend

Note: The IR spectrum is characterized by absorptions corresponding to the phenyl ring and the boron-chlorine bonds.

Table 5: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
158	58.30	$[M]^+$ (^{11}B , $^{35}\text{Cl}_2$)
160	-	$[M+2]^+$ (isotopic peak)
123	99.99	$[M-\text{Cl}]^+$
122	38.80	$[M-\text{HCl}]^+$
77	-	$[\text{C}_6\text{H}_5]^+$

Note: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine.[\[1\]](#)

Experimental Protocols

The following sections provide generalized experimental protocols for obtaining the spectroscopic data for **dichlorophenylborane**. These are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and experimental goals.

2.1 NMR Spectroscopy (^1H , ^{13}C , ^{11}B)

- **Sample Preparation:** **Dichlorophenylborane** is highly moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. A sample of approximately 10-20 mg for ^1H NMR, and 50-100 mg for ^{13}C and ^{11}B NMR, should be dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , C_6D_6) that has been dried over molecular sieves. The solution is then transferred to a dry NMR tube and sealed.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **^1H NMR Acquisition:** A standard single-pulse experiment is typically sufficient. The spectral width should be set to cover the expected aromatic and any potential impurity regions (e.g., 0-12 ppm).

- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon environment. Due to the low natural abundance of ^{13}C and potential quadrupolar broadening from the adjacent boron atom, a higher number of scans is usually required.
- **^{11}B NMR Acquisition:** A single-pulse experiment without proton decoupling is generally used. The spectral width should be wide enough to encompass the chemical shift range for tricoordinate boron compounds (e.g., +100 to -100 ppm). A reference standard, such as $\text{BF}_3\cdot\text{OEt}_2$, is used to calibrate the chemical shift scale to 0 ppm.

2.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** Due to its reactivity with moisture, preparing a KBr pellet can be challenging. A preferred method is to acquire the spectrum as a neat liquid or a solution between salt plates (e.g., NaCl or KBr) inside a dry box or under an inert atmosphere. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy is a suitable technique that requires minimal sample preparation. A small drop of the liquid sample is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

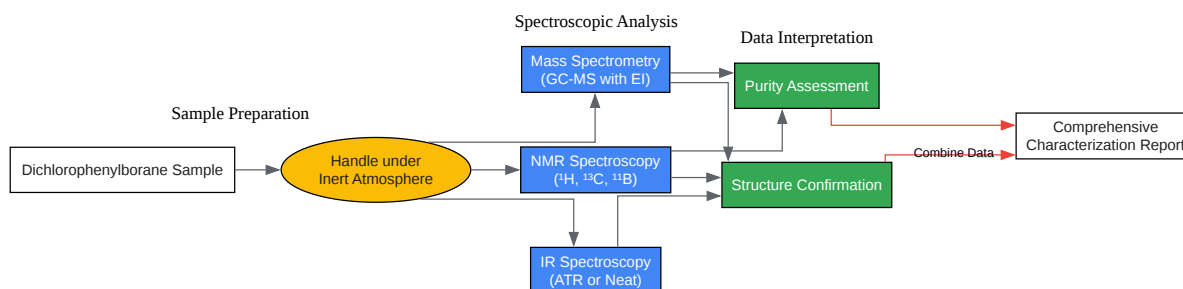
2.3 Mass Spectrometry (MS)

- **Sample Introduction:** **Dichlorophenylborane** is a volatile liquid and can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation from any impurities and direct introduction into the ion source. Direct infusion via a syringe pump is also possible for a pure sample dissolved in a volatile, dry, and non-protic organic solvent.
- **Ionization Method:** Electron Ionization (EI) at 70 eV is a common method for this type of molecule, leading to the formation of a molecular ion and characteristic fragment ions.

- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of each ion detected. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) and boron (^{10}B and ^{11}B in a ~1:4 ratio) should be considered when analyzing the molecular ion and chlorine-containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a **dichlorophenylborane** sample.



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Caption: Workflow for the spectroscopic analysis of **dichlorophenylborane**.

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References

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